

Unveiling the Spectral Profile of Sulfo-Cy7.5 Dimethyl: A Technical Guide

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Compound of Interest

Compound Name: *Sulfo-Cy7.5 dimethyl*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of **Sulfo-Cy7.5 dimethyl**, a near-infrared (NIR) fluorescent dye. Designed for professionals in research and drug development, this document outlines key quantitative data, details the experimental methodologies for their determination, and visually represents the fundamental principles of fluorescence.

Core Spectral Properties

Sulfo-Cy7.5 dimethyl is a water-soluble, non-functionalized cyanine dye recognized for its bright fluorescence in the near-infrared spectrum.^[1] Its high molar absorption coefficient makes it a valuable tool for various technical applications.^[1] The key spectral characteristics of **Sulfo-Cy7.5 dimethyl** are summarized in the table below, providing a clear reference for experimental design and application.

Spectral Property	Value	Unit
Excitation Maximum (λ_{ex})	778	nm
Emission Maximum (λ_{em})	797	nm
Molar Extinction Coefficient (ϵ)	222,000	$L \cdot mol^{-1} \cdot cm^{-1}$
Fluorescence Quantum Yield (Φ)	0.21	
Stokes Shift	19	nm
Solubility	Good in water, DMF, DMSO	
Appearance	Green powder	

Note: Spectral properties can be influenced by the solvent and other environmental factors. The provided values are based on supplier data.[\[1\]](#)

Experimental Protocols

The accurate determination of the spectral properties of a fluorophore is critical for its effective application. The following sections detail the standard experimental methodologies used to measure the key spectral parameters of dyes like **Sulfo-Cy7.5 dimethyl**.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance (excitation) and fluorescence emission.

Methodology:

- **Sample Preparation:** A dilute solution of **Sulfo-Cy7.5 dimethyl** is prepared in a suitable solvent, typically water, DMF, or DMSO, in a standard 10 mm path length quartz cuvette. To minimize inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.
- **Instrumentation:** A calibrated spectrofluorometer is used for these measurements.

- **Absorption Spectrum Acquisition:** The absorption spectrum is recorded by scanning a range of wavelengths (e.g., 600-850 nm) and measuring the absorbance at each wavelength. The wavelength at which the highest absorbance is recorded is the excitation maximum (λ_{ex}).
- **Emission Spectrum Acquisition:** The sample is excited at its absorption maximum (778 nm). The emitted fluorescence is then scanned over a range of longer wavelengths (e.g., 780-900 nm) to obtain the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λ_{em}).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of **Sulfo-Cy7.5 dimethyl** at a specific wavelength.

Methodology:

The molar extinction coefficient is determined using the Beer-Lambert law ($A = \epsilon lc$), which relates absorbance (A) to the molar concentration (c), the path length of the cuvette (l), and the molar extinction coefficient (ϵ).

- **Preparation of Standard Solutions:** A series of solutions of **Sulfo-Cy7.5 dimethyl** of known concentrations are prepared in a suitable solvent.
- **Absorbance Measurement:** The absorbance of each solution is measured at the excitation maximum (778 nm) using a spectrophotometer.
- **Data Analysis:** A plot of absorbance versus concentration is generated. The slope of the resulting linear regression line corresponds to the molar extinction coefficient (assuming a path length of 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology:

The relative method, comparing the dye to a well-characterized standard, is commonly employed.

- **Selection of a Standard:** A fluorescent standard with a known quantum yield and with absorption and emission properties that are as close as possible to **Sulfo-Cy7.5 dimethyl** is chosen.
- **Sample and Standard Preparation:** Solutions of both the **Sulfo-Cy7.5 dimethyl** (sample) and the standard are prepared in the same solvent. The concentrations are adjusted so that their absorbances are identical at the same excitation wavelength.
- **Fluorescence Measurement:** The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
- **Calculation:** The quantum yield of the sample (Φ_x) is calculated using the following equation:

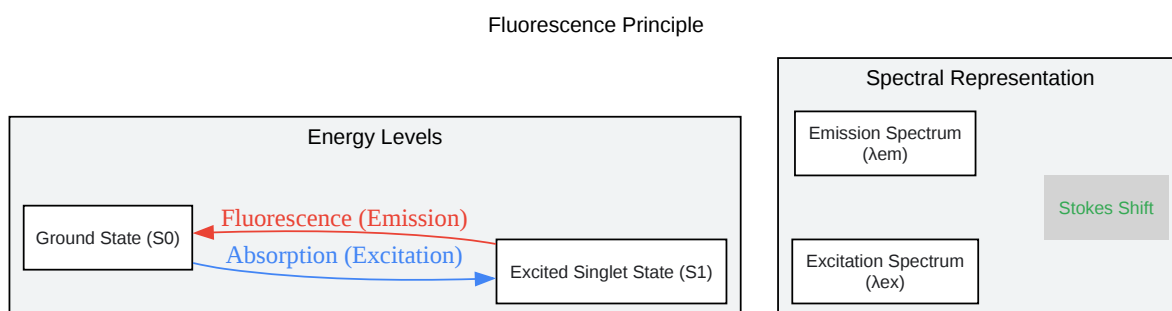
$$\Phi_x = \Phi_{st} * (I_x / I_{st}) * (\eta_x^2 / \eta_{st}^2)$$

Where:

- Φ_{st} is the quantum yield of the standard.
- I_x and I_{st} are the integrated fluorescence intensities of the sample and the standard, respectively.
- η_x and η_{st} are the refractive indices of the sample and standard solutions (if different solvents are used).

Visualizing Fluorescence Principles

The following diagram illustrates the fundamental process of fluorescence, including the absorption of a photon, the excited state lifetime, and the subsequent emission of a photon at a longer wavelength, which gives rise to the Stokes shift.



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Caption: The process of fluorescence, from excitation to emission and the resulting Stokes shift.

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References

- 1. lumiprobe.com [lumiprobe.com]
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